molecular formula C11H17NO2 B8772085 3-[3-(Dimethylamino)phenoxy]propan-1-ol CAS No. 81785-53-7

3-[3-(Dimethylamino)phenoxy]propan-1-ol

Cat. No.: B8772085
CAS No.: 81785-53-7
M. Wt: 195.26 g/mol
InChI Key: IXODHHLQCGJFBY-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)phenoxy]propan-1-ol is a tertiary amine-containing propanol derivative with a phenoxy group substituted at the 3-position of the aromatic ring by a dimethylamino group. This structure confers unique physicochemical properties, such as moderate polarity and basicity, which make it relevant in pharmaceutical and chemical synthesis applications.

Properties

CAS No.

81785-53-7

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-[3-(dimethylamino)phenoxy]propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-12(2)10-5-3-6-11(9-10)14-8-4-7-13/h3,5-6,9,13H,4,7-8H2,1-2H3

InChI Key

IXODHHLQCGJFBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Structure: Features a diethylamino group and two methyl groups on the propanol backbone.
  • Properties: Lower density (0.875 g/cm³) and higher molar mass (159.27 g/mol) compared to 3-[3-(dimethylamino)phenoxy]propan-1-ol due to bulkier substituents.

(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol

  • Structure: Contains a trifluoromethyl group on the phenoxy ring and a methyl branch on the propanol chain.
  • Synthesis : Synthesized via analogous methods but with a chiral center, leading to enantiomeric purity (>99% ee) confirmed by HPLC .
  • Applications : The electron-withdrawing CF₃ group enhances stability and lipophilicity, making it suitable for bioactive molecule development.

3-(4-Fluorophenoxy)propan-1-ol and 3-(4-Iodophenoxy)propan-1-ol

  • Structure: Para-substituted phenoxy propanols with halogens (F, I).
  • Synthesis : Optimized yields (55–59%) using THF as a solvent, avoiding issues with DMF .
  • Reactivity : Halogen substituents modulate electronic effects, influencing binding affinity in enzyme inhibition (e.g., aromatase P450 for breast cancer therapy).

3-(3,4-Dimethoxyphenyl)propan-1-ol

  • Structure : Dimethoxy groups on the phenyl ring.
  • Properties : Higher molecular weight (196.25 g/mol) and increased electron density enhance solubility in polar solvents .
  • Applications : Used in fine chemical synthesis and pharmaceutical intermediates.

Table 1: Key Properties of this compound and Analogs

Compound Molar Mass (g/mol) Key Substituents Density (g/cm³) Key Applications
This compound ~221 (estimated) Dimethylamino, phenoxy N/A Radiolabeling, enzyme inhibition
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 Diethylamino, methyl 0.875 Industrial synthesis
(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol ~234 CF₃, methyl N/A Chiral pharmaceuticals
3-(4-Fluorophenoxy)propan-1-ol ~170 Fluorine N/A Enzyme inhibitors
3-(3,4-Dimethoxyphenyl)propan-1-ol 196.25 Dimethoxy N/A Fine chemicals

Preparation Methods

Phenoxide Formation and Alkylation

3-(Dimethylamino)phenol undergoes deprotonation using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF). The resulting phenoxide attacks 3-chloropropan-1-ol or its tosylated derivative (3-tosyloxypropan-1-ol) at elevated temperatures (80–100°C), yielding the target compound after 12–24 hours. Workup typically involves aqueous extraction, solvent evaporation, and recrystallization from ethanol/water mixtures.

Reaction Conditions:

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF, 90°C, 18 hours

  • Yield: 68–72%

Limitations and Modifications

Competitive elimination reactions may occur with secondary alkyl halides, necessitating precise stoichiometry. Substituting 3-bromopropan-1-ol with epichlorohydrin mitigates this issue, as the epoxide’s strain facilitates ring-opening by the phenoxide. Post-reaction hydrolysis of the intermediate glycidyl ether with dilute HCl yields the propanol derivative.

Mitsunobu Reaction: Etherification via Reductive Coupling

The Mitsunobu reaction offers a stereospecific alternative for ether bond formation, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-(dimethylamino)phenol with 1,3-propanediol.

Mechanism and Optimization

The reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a phosphorane intermediate that activates the diol’s primary hydroxyl group. Nucleophilic attack by the phenolic oxygen forms the ether linkage. Optimal yields (75–80%) are achieved with anhydrous tetrahydrofuran (THF) at 0–5°C.

Key Parameters:

  • Molar Ratio: Phenol:diol:DEAD:PPh₃ = 1:1.2:1.2:1.2

  • Solvent: THF, 0°C, 6 hours

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate)

Scalability Challenges

High reagent costs and stoichiometric phosphine oxide byproducts limit industrial applicability. Recent advances use polymer-supported PPh₃ to streamline purification, though yields drop marginally to 70%.

Epoxide Ring-Opening Strategy

Epichlorohydrin serves as a versatile alkylating agent in this method, reacting with 3-(dimethylamino)phenol under basic conditions to form a glycidyl ether intermediate. Acidic hydrolysis then converts the epoxide to the terminal alcohol.

Reaction Protocol

  • Epoxide Formation: Phenol, epichlorohydrin, and NaOH (10% aqueous) are stirred at 50°C for 8 hours.

  • Hydrolysis: The glycidyl ether is treated with H₂SO₄ (0.5 M) at 60°C for 4 hours.

Yield: 65–70% after solvent extraction (ethyl acetate) and distillation.

Reduction of Keto Intermediate: Borohydride-Mediated Approach

A less conventional route involves synthesizing 3-[3-(dimethylamino)phenoxy]propan-1-one via Friedel-Crafts acylation, followed by sodium borohydride (NaBH₄) reduction.

Ketone Synthesis and Reduction

3-(Dimethylamino)phenol reacts with acryloyl chloride in the presence of AlCl₃ to form the propanone derivative. Subsequent reduction with NaBH₄ in acetic acid at 5–10°C selectively yields the primary alcohol.

Data Highlights:

  • Reduction Time: 3 hours at 5°C

  • Workup: Neutralization with NaOH, extraction with ethyl acetate

  • Yield: 77%

Industrial-Scale Production: Continuous Flow Reactor Systems

Recent innovations employ continuous flow reactors to enhance reaction control and throughput. Pre-mixing 3-(dimethylamino)phenol and 3-chloropropan-1-ol in a microchannel reactor (residence time: 15 minutes) at 120°C achieves 85% conversion, surpassing batch reactor efficiency.

Comparative Analysis of Preparation Methods

Method Reagents/Catalysts Temperature Time Yield Scalability
Williamson SynthesisK₂CO₃, 3-chloropropanol90°C18 hr72%High
Mitsunobu ReactionDEAD, PPh₃0°C6 hr80%Low
Epoxide HydrolysisEpichlorohydrin, H₂SO₄60°C12 hr70%Moderate
NaBH₄ ReductionNaBH₄, acetic acid5°C3 hr77%Moderate
Flow ReactorMicrochannel reactor120°C15 min85%Very High

Q & A

Basic Research Questions

What are the established synthetic routes for 3-[3-(Dimethylamino)phenoxy]propan-1-ol, and what key reaction parameters influence yield and purity?

Synthesis typically involves nucleophilic substitution or reduction reactions. For analogs like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, reduction of nitro intermediates (e.g., 3-(aryl)-2-nitropropene) using NaBH4 or catalytic hydrogenation (Pd/C, H2) is common . Critical parameters include:

  • Solvent choice : Polar aprotic solvents (THF, ethanol) enhance reaction homogeneity.
  • Temperature : Controlled conditions (0–25°C) prevent side reactions like over-reduction.
  • Catalyst loading : 5–10 wt% Pd/C optimizes hydrogenation efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm molecular structure via characteristic peaks (e.g., dimethylamino protons at δ 2.2–2.5 ppm, phenoxy aromatic signals at δ 6.5–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.1% threshold) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

What are the primary safety considerations and handling protocols for this compound in laboratory settings?

  • Hazards : Eye irritation (Category 2), acute oral toxicity (LD50 ~300–2000 mg/kg) .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
  • Spill management : Absorb with inert material (vermiculite) and dispose via chemical waste protocols .

Advanced Research Questions

What strategies can be employed to optimize the enantiomeric purity of this compound during asymmetric synthesis?

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands with Ru or Rh catalysts for enantioselective hydrogenation .
  • Kinetic resolution : Enzymatic methods (lipases) selectively hydrolyze undesired enantiomers .
  • Crystallization : Chiral resolving agents (e.g., tartaric acid) enhance diastereomeric salt separation .

How do solvent polarity and temperature variations impact the stability and degradation pathways of this compound under storage conditions?

  • Polar solvents (e.g., water, methanol) accelerate hydrolysis of the dimethylamino group, forming tertiary amines.
  • Elevated temperatures (>40°C) promote oxidation at the propanol chain, yielding ketone byproducts .
  • Mitigation : Store in non-polar solvents (hexane) with antioxidants (BHT) at ≤25°C .

What computational modeling approaches are suitable for predicting the reactivity and intermolecular interactions of this compound in complex reaction systems?

  • DFT calculations : Simulate transition states for nucleophilic substitution or hydrogen-bonding interactions .
  • MD simulations : Analyze solvation effects and conformational stability in aqueous/organic matrices .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. dimethylamino groups) with biological activity .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different in vitro assays?

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Purity validation : Use LC-MS to confirm compound integrity and exclude batch-to-batch variability .
  • Orthogonal assays : Compare results from fluorescence-based and radiometric assays to identify methodological biases .

What advanced analytical techniques are critical for elucidating the solid-state structure and fragmentation patterns of this compound?

  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks .
  • TOF-MS/MS : Maps fragmentation pathways (e.g., cleavage at the phenoxy-propanol bond) .
  • DSC/TGA : Assess thermal stability and phase transitions during decomposition .

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